![molecular formula C3H4KO6P B052820 Potassium 1-carboxyvinyl hydrogenphosphate CAS No. 4265-07-0](/img/structure/B52820.png)
Potassium 1-carboxyvinyl hydrogenphosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1-carboxyvinyl hydrogenphosphate can be synthesized through the reaction of phosphoenolpyruvate with potassium hydroxide under controlled conditions . The reaction typically involves dissolving phosphoenolpyruvate in water and adding potassium hydroxide slowly while maintaining the temperature at around 0-5°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes where microorganisms such as Escherichia coli are genetically engineered to overproduce phosphoenolpyruvate . The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-carboxyvinyl hydrogenphosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate in the presence of pyruvate kinase.
Reduction: It can be reduced to form lactate under anaerobic conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyruvate kinase and ADP are commonly used reagents.
Reduction: Lactate dehydrogenase and NADH are used under anaerobic conditions.
Substitution: Various nucleophiles can be used to replace the phosphate group under basic conditions.
Major Products
Oxidation: Pyruvate.
Reduction: Lactate.
Substitution: Various substituted phosphoenolpyruvate derivatives.
Scientific Research Applications
Biochemical Applications
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Substrate for Kinases
Potassium 1-carboxyvinyl hydrogenphosphate serves as a substrate for various kinases, including pyruvate kinase and phosphoenolpyruvate carboxykinase. These enzymes play crucial roles in metabolic pathways, particularly in glycolysis and gluconeogenesis, making this compound vital for energy metabolism and biosynthesis. -
Metabolic Studies
As an endogenous metabolite, it is often utilized in research to study metabolic pathways and the regulation of cellular processes. Its role in the synthesis of amino acids and carbohydrates highlights its importance in cellular metabolism. -
Cancer Research
Recent studies have identified this compound as a potential inhibitor of voltage-gated potassium channels (KV10.1), which are overexpressed in many cancer types. Inhibiting these channels can lead to reduced tumor growth and increased apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Pharmacological Applications
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Drug Discovery
The compound is being explored in drug discovery programs aimed at developing novel inhibitors for various targets, including ion channels and metabolic enzymes. Its structural properties allow it to be modified for enhanced potency and selectivity against specific biological targets. -
Analytical Chemistry
This compound is used in chromatography and mass spectrometry applications due to its stability and reactivity. It serves as a standard or reference material in analytical methods to quantify other metabolites or drugs in biological samples .
Case Study 1: KV10.1 Inhibition
A study published in Nature demonstrated that compounds derived from this compound effectively inhibited KV10.1 channels, leading to significant reductions in tumor growth in xenograft models of cancer . The research utilized both in vitro and in vivo methods to validate the anticancer properties of these inhibitors.
Case Study 2: Metabolic Pathway Analysis
In another investigation, researchers employed this compound to trace metabolic pathways involved in glycolysis and gluconeogenesis. The findings revealed its critical role as a precursor for several key metabolites, influencing overall energy homeostasis within cells .
Mechanism of Action
Potassium 1-carboxyvinyl hydrogenphosphate exerts its effects primarily through its role in glycolysis and gluconeogenesis. In glycolysis, it is converted to pyruvate by pyruvate kinase, generating ATP in the process. In gluconeogenesis, it is formed from oxaloacetate by phosphoenolpyruvate carboxykinase. These pathways are crucial for maintaining energy balance and metabolic homeostasis in cells.
Comparison with Similar Compounds
Similar Compounds
- Phosphoenolpyruvic acid trisodium salt
- Phosphoenolpyruvic acid cyclohexylammonium salt
- Phosphoenolpyruvic acid tricyclohexylammonium salt
Uniqueness
Potassium 1-carboxyvinyl hydrogenphosphate is unique due to its specific role in both glycolysis and gluconeogenesis, making it a critical compound for energy production and metabolic regulation . Its potassium salt form also provides distinct solubility and stability properties compared to other similar compounds .
Biological Activity
Potassium 1-carboxyvinyl hydrogenphosphate (KCHPV), also known as phosphoenolpyruvic acid monopotassium salt, is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine.
- Molecular Formula : C₃H₄KO₆P
- Molecular Weight : Approximately 206.131 g/mol
Role in Metabolism
KCHPV is primarily recognized for its role as an intermediate in glycolysis and gluconeogenesis :
- Glycolysis : KCHPV is converted to pyruvate by pyruvate kinase, a key enzyme that facilitates the generation of ATP, the primary energy currency of the cell.
- Gluconeogenesis : It is formed from oxaloacetate through the action of phosphoenolpyruvate carboxykinase, contributing to glucose synthesis during fasting or intense exercise.
These pathways are crucial for maintaining energy balance and metabolic homeostasis in cells .
KCHPV functions as a substrate for several enzymes, including:
- Pyruvate Kinase : Catalyzes the conversion of phosphoenolpyruvate to pyruvate, generating ATP.
- Phosphoenolpyruvate Carboxykinase : Involved in gluconeogenesis, converting oxaloacetate to phosphoenolpyruvate.
- Phosphatases : These enzymes hydrolyze phosphate esters, facilitating various biological processes .
The hydrolysis of KCHPV by specific phosphatases can provide insights into metabolic regulation and cellular functions.
Biological Activity Overview
KCHPV exhibits several biological activities:
- Energy Production : As an intermediate in glycolysis, it plays a vital role in ATP generation.
- Metabolic Regulation : Alters cellular energy states and impacts metabolic health.
- Potential Therapeutic Applications : Research suggests its involvement in studies related to metabolic disorders such as diabetes and cancer .
Case Study 1: Glycolytic Flux Investigation
A study investigated the role of KCHPV in regulating glycolytic flux in cancer cells. The findings indicated that increased levels of KCHPV correlated with enhanced ATP production and cell proliferation. The study emphasized the compound's potential as a target for therapeutic intervention in cancer metabolism .
Case Study 2: Enzyme Activity Assays
KCHPV has been employed as a substrate in enzyme assays to study pyruvate kinase activity. Results demonstrated that variations in KCHPV concentrations significantly affected enzyme kinetics, providing valuable data on metabolic regulation under different physiological conditions .
Comparison with Similar Compounds
Compound Name | Role in Metabolism | Unique Features |
---|---|---|
Phosphoenolpyruvic Acid Trisodium Salt | Glycolysis and gluconeogenesis | Commonly used as a substrate for enzymes |
Phosphoenolpyruvic Acid Cyclohexylammonium Salt | Similar metabolic roles | Different solubility properties |
Phosphoenolpyruvic Acid Tricyclohexylammonium Salt | Similar metabolic roles | Viscosity differences |
KCHPV is unique due to its specific involvement in both glycolysis and gluconeogenesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
potassium;1-carboxyethenyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063381 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-07-0 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen 2-(phosphonatooxy)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the use of Phosphoenolpyruvic Acid Monopotassium Salt (PEP-K) in this research significant compared to traditional phosphorylation methods?
A: Traditionally, phosphorylation of alcohols, while crucial for various disciplines, often involves complex multistep processes or suffers from limited substrate compatibility due to harsh reaction conditions []. This research unveils a novel catalytic approach employing PEP-K as the phosphoryl donor, alongside Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst []. This method exhibits remarkable chemoselectivity, enabling direct phosphorylation of a broad range of alcohols, including complex molecules like carbohydrates and unprotected peptides []. This breakthrough holds promise for simplifying the production of highly functionalized O-phosphorylated compounds with diverse applications.
Q2: What is the proposed mechanism by which PEP-K participates in this catalytic phosphorylation reaction?
A: The research suggests a unique mechanism where PEP-K interacts with TBAHS to form an active mixed anhydride species []. This species is proposed to be the key phosphoryl donor, facilitating the transfer of the phosphate group to the target alcohol []. This proposed mechanism, supported by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Density Functional Theory (DFT) calculations [], offers valuable insights into this novel catalytic system.
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